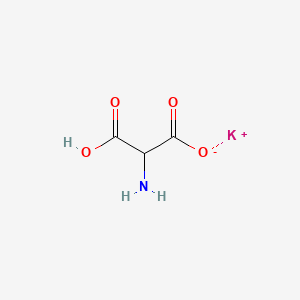
2-Aminomalonic Acid Monopotassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminomalonic Acid Monopotassium Salt is a derivative of 2-aminomalonic acid, which is an amino polycarboxylic acid. This compound is known for its zwitterionic character, similar to amino acids, making it a versatile ligand in various chemical reactions . It has applications in medicine, environmental technology, and chemistry due to its ability to form complexes with metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomalonic Acid Monopotassium Salt typically involves the reaction of malonic acid with ammonia and bromine . The process can be summarized as follows:
Starting Materials: Malonic acid, ammonia, and bromine.
Reaction Conditions: The reaction is carried out in diethyl ether, followed by recrystallization from water to obtain the product as colorless blocks.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the product meets industry standards .
化学反应分析
Types of Reactions
2-Aminomalonic Acid Monopotassium Salt undergoes various chemical reactions, including:
Decarboxylation: Catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine.
Complexation: Forms complexes with metal ions due to its nitrogen-containing moiety and carboxyl groups.
Common Reagents and Conditions
Decarboxylation: Requires serine hydroxymethyltransferase as a catalyst.
Complexation: Involves metal ions and can occur under various pH conditions due to the zwitterionic nature of the compound.
Major Products
Decarboxylation: Glycine.
Complexation: Metal ion complexes.
科学研究应用
2-Aminomalonic Acid Monopotassium Salt has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Aminomalonic Acid Monopotassium Salt involves its ability to form complexes with metal ions. The nitrogen-containing moiety and carboxyl groups facilitate the binding of metal ions, making it an effective ligand in various chemical reactions . In biological systems, it can undergo decarboxylation catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine .
相似化合物的比较
2-Aminomalonic Acid Monopotassium Salt can be compared with other amino polycarboxylic acids, such as:
Ethylenediaminetetraacetic Acid (EDTA): Known for its strong chelating properties and widespread use in various industries.
Diethylenetriamine Pentaacetate (DTPA): Used in medical imaging and as a chelating agent.
Triethylenetetramine (TETA): Employed in industrial applications for its ability to form stable complexes with metal ions.
The uniqueness of this compound lies in its zwitterionic character and the presence of two carboxyl groups, one of which can be decarboxylated to form a chiral center . This property makes it a versatile compound in both chemical and biological applications.
属性
分子式 |
C3H4KNO4 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
potassium;2-amino-3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H5NO4.K/c4-1(2(5)6)3(7)8;/h1H,4H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI 键 |
CKOXCZZUKNHFDJ-UHFFFAOYSA-M |
规范 SMILES |
C(C(=O)O)(C(=O)[O-])N.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
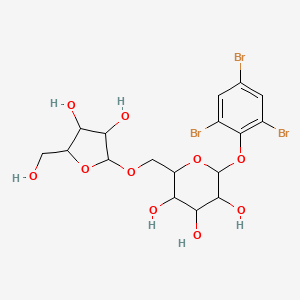
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
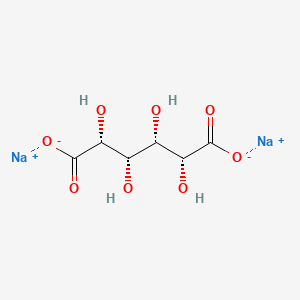
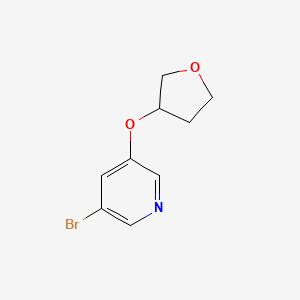

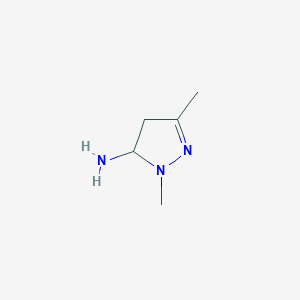
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
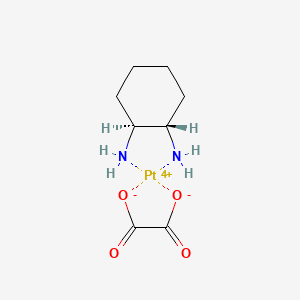

![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)
